molecular formula C15H12F3NO2 B5734236 N-(2-methoxyphenyl)-3-(trifluoromethyl)benzamide CAS No. 5584-89-4

N-(2-methoxyphenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B5734236
CAS No.: 5584-89-4
M. Wt: 295.26 g/mol
InChI Key: IBTFTUFMQVSRSR-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-3-(trifluoromethyl)benzamide (CAS 5584-89-4) is a benzamide derivative with a molecular formula of C 15 H 12 F 3 NO 2 and a molecular weight of 295.26 g/mol . This compound features a benzamide core, a pharmacophore that draws significant attention in novel drug design due to its wide range of potential bioactivities . Benzamide derivatives have been extensively reported in scientific literature for antimicrobial, analgesic, anticancer, carbonic anhydrase (CA) inhibitory, and cholinesterase inhibitory activities . Specifically, structural analogs of this compound are investigated as potent inhibitors of enzymes like acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoenzymes, which are key targets in neurological conditions such as Alzheimer's disease and other pathologies . The presence of the trifluoromethyl group is a common motif in medicinal chemistry, often used to enhance a compound's metabolic stability, membrane permeability, and binding affinity . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans. Researchers are encouraged to consult the available safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-21-13-8-3-2-7-12(13)19-14(20)10-5-4-6-11(9-10)15(16,17)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTFTUFMQVSRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354409
Record name N-(2-methoxyphenyl)-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5584-89-4
Record name N-(2-methoxyphenyl)-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 2-methoxyaniline with 3-(trifluoromethyl)benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-(2-hydroxyphenyl)-3-(trifluoromethyl)benzamide.

    Reduction: Formation of N-(2-methoxyphenyl)-3-(trifluoromethyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the trifluoromethylbenzamide moiety. For instance, derivatives similar to N-(2-methoxyphenyl)-3-(trifluoromethyl)benzamide have shown significant inhibitory effects against various protein kinases involved in cancer progression, including Bcr-Abl and EGFR . A docking study indicated that these compounds could effectively bind to the active sites of these kinases, suggesting a mechanism for their anticancer activity.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). In vitro assays demonstrated that derivatives exhibited nanomolar inhibitory activity against these enzymes, making them potential candidates for treating conditions like Alzheimer's disease and other neurological disorders . The most potent inhibitors identified had Ki values in the range of 4–30 nM, indicating strong binding affinity.

Agricultural Applications

This compound has been explored for its fungicidal properties. Compounds with similar structures have been reported to exhibit activity against various fungal pathogens affecting crops, such as Fusarium spp. and Botrytis cinerea . These findings suggest that this compound could be developed into an effective agricultural fungicide.

Anticancer Activity Case Study

A study involving a series of benzamide derivatives, including this compound, demonstrated their effectiveness against chronic myeloid leukemia (CML) cell lines (K-562). The compounds were tested at varying concentrations, revealing IC50 values as low as 5.6 µM for some derivatives, indicating promising anticancer properties .

Enzyme Inhibition Case Study

In another investigation focusing on enzyme inhibition, several derivatives were synthesized and evaluated for their AChE inhibitory activity. Compounds were found to exhibit IC50 values comparable to known inhibitors like donepezil, suggesting their potential utility in treating neurodegenerative diseases .

Summary of Findings

The applications of this compound span across medicinal chemistry and agricultural science. Its biological activities as an anticancer agent and enzyme inhibitor highlight its therapeutic potential, while its fungicidal properties suggest applicability in crop protection.

Application Area Activity IC50/Ki Values
AnticancerInhibition of Bcr-Abl5.6 µM (K-562 cell line)
Enzyme InhibitionAChE and CA inhibitors4–30 nM
Agricultural FungicideActivity against Fusarium spp., Botrytis cinereaNot specified

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and distribution within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Compounds:

N-(3-(Trifluoromethyl)phenyl)-3-methylbenzamide (): Structural Difference: Replaces the 2-methoxyphenyl group with a 3-(trifluoromethyl)phenyl group.

N-(2-Fluorophenyl)-3-methoxybenzamide (): Structural Difference: Substitutes the trifluoromethyl group with a methoxy group on the benzamide ring. Impact: The methoxy group acts as an electron donor, altering solubility and hydrogen-bonding capacity compared to the trifluoromethyl analog .

N-(4-Fluorophenyl)-3-(trifluoromethyl)benzamide (): Structural Difference: Fluorine at the para position on the phenyl ring versus methoxy at the ortho position.

Key Data from Analogs:

Compound Synthesis Route Yield Characterization Methods Purity Reference
N-(3-(Trifluoromethyl)phenyl)benzamide Reacting benzoyl chloride with aniline 71–86% ¹H/¹³C NMR, MS, HPLC >99%
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide From 3-methylbenzoic acid N/A X-ray, IR, GC-MS Confirmed
BI-9627 (NHE1 inhibitor) Multi-step with piperidine/acetyl groups 48% LC-MS, NMR >95%
  • Trends : High yields (69–86%) are achieved using benzoyl chloride intermediates . X-ray crystallography confirms planar amide geometries in analogs .

Hydrogen-Bonding and Stability

  • N-(4-Fluorophenyl)-3-(trifluoromethyl)benzamide ():
    • Exhibits short N–H···O═C hydrogen bonds (interaction energy: −6.0 to −8.0 kcal/mol) and weaker C–H···F contacts (−2.15 to −2.89 kcal/mol).
    • The trifluoromethyl group stabilizes crystal packing via dispersive interactions .

Biological Activity

N-(2-Methoxyphenyl)-3-(trifluoromethyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The compound is characterized by the presence of a methoxy group and a trifluoromethyl group, which are known to influence its biological activity. The specific structural features of this compound can enhance its interaction with biological targets, potentially leading to significant pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and an inhibitor of specific enzymes.

1. Anticancer Activity

Recent studies have indicated that derivatives containing similar structural motifs exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds with electron-withdrawing groups at strategic positions have demonstrated enhanced antiproliferative activities. The IC50 values for these compounds often fall within the sub-micromolar range, indicating strong potency against cancer cells such as MCF-7 and U-937 .

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-70.48Induces apoptosis
N-((2-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl)-3-(trifluoromethyl)anilineU-9370.19Cell cycle arrest

2. Enzyme Inhibition

The compound has also been investigated for its ability to inhibit the activity of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDases), enzymes involved in purinergic signaling pathways. Studies show that structural modifications can lead to varying degrees of inhibition, with some derivatives achieving IC50 values as low as 0.27 µM against h-NTPDase isoforms .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Binding to Enzymes : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : It may also interfere with the cell cycle progression, particularly at the G1 phase, thereby inhibiting proliferation .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of compounds similar to this compound:

  • A study evaluating a series of benzamide derivatives found that modifications at the para position significantly impacted their cytotoxicity against leukemia cell lines .
  • Another investigation highlighted the importance of lipophilicity and steric factors in enhancing antifungal and antibacterial activities among related compounds .

Q & A

Q. What are the key functional groups in N-(2-methoxyphenyl)-3-(trifluoromethyl)benzamide, and how do they influence its biological and physicochemical properties?

  • Methodological Answer : The compound features:
  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity, improving membrane permeability and binding affinity to hydrophobic enzyme pockets .
  • Benzamide core : Provides a scaffold for hydrogen bonding with biological targets (e.g., enzymes or receptors) via the amide group .
  • 2-Methoxyphenyl substituent : Modulates electronic effects on the aromatic ring, potentially altering solubility and reactivity .
    Experimental validation: Use computational tools (e.g., DFT calculations) to map electrostatic potential surfaces and compare with analogs lacking these groups .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?

  • Methodological Answer : Typical steps include:

Amide bond formation : React 3-(trifluoromethyl)benzoyl chloride with 2-methoxyaniline in dichloromethane (DCM) using a base (e.g., Na₂CO₃) to neutralize HCl .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Limitations: Low yields due to steric hindrance from the trifluoromethyl group; side reactions (e.g., over-acylation) require careful stoichiometric control .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm regiochemistry of the methoxy group (δ ~3.8 ppm for OCH₃) and trifluoromethyl substitution (no proton signal; ¹³C signal at ~120 ppm) .
  • FTIR : Validate amide bond formation (C=O stretch ~1650 cm⁻¹) and absence of unreacted acid chloride (C=O ~1800 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and molecular ion [M+H]⁺ matching theoretical mass .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Methodological Answer :
  • Continuous flow reactors : Enhance heat transfer and reduce reaction time for amide bond formation, minimizing decomposition .
  • Catalytic systems : Use DMAP (4-dimethylaminopyridine) to accelerate acylation under milder conditions .
  • Scale-up considerations : Replace hazardous solvents (e.g., DCM) with safer alternatives (e.g., ethyl acetate) after risk assessment .
    Data-driven example: A 2023 study achieved 85% yield using flow chemistry vs. 65% in batch reactors .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?

  • Methodological Answer :
  • Dose-response assays : Establish IC₅₀ values across multiple cell lines to differentiate target-specific effects from off-target toxicity .
  • Metabolic stability studies : Use liver microsomes to assess if cytotoxicity arises from reactive metabolites (e.g., demethylation of the methoxy group) .
  • Structural analogs : Synthesize derivatives (e.g., replacing -CF₃ with -Cl) to isolate contributions of specific groups to activity .

Q. What computational strategies are effective in predicting the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Screen against kinase or GPCR targets using crystal structures from the PDB (e.g., 6OPJ for Raf inhibitors) .
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to identify critical hydrogen bonds (e.g., amide-NH with Glu residue) .
  • QSAR models : Corrogate electronic parameters (Hammett σ) of the trifluoromethyl group with inhibitory potency .

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